LSKL, Inhibitor of Thrombospondin (TSP-1)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

LSKL, Thrombospondin-Inhibitor (TSP-1), ist ein Tetrapeptid, das vom Latenz-assoziierten Protein des transformierenden Wachstumsfaktors beta (TGF-β) abgeleitet ist. Es wirkt als kompetitiver Antagonist von TGF-β1 und hemmt die Bindung von Thrombospondin-1 an das Latenz-assoziierte Protein, wodurch die Aktivierung von TGF-β1 verhindert wird . Diese Verbindung hat gezeigt, dass sie das Potenzial hat, die interstitielle Nierenfibrose, die Leberfibrose und die Subarachnoidalfibrose zu lindern .

Wissenschaftliche Forschungsanwendungen

LSKL, Inhibitor of Thrombospondin (TSP-1), has a wide range of scientific research applications:

Chemistry: Used as a model compound in peptide synthesis studies.

Biology: Investigated for its role in inhibiting TGF-β1 activation and its effects on cellular processes.

Medicine: Explored for its therapeutic potential in treating fibrosis-related conditions, including renal interstitial fibrosis, hepatic fibrosis, and subarachnoid fibrosis

Industry: Utilized in the development of peptide-based therapeutics and as a research tool in drug discovery.

Wirkmechanismus

Safety and Hazards

LSKL is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Relevant Papers Several papers have been published on LSKL, Inhibitor of Thrombospondin (TSP-1). These include studies on its effects on renal interstitial fibrosis , its role in preventing the development of chronic hydrocephalus , and its potential use in treating hepatic damage and fibrosis . These papers provide valuable insights into the properties and potential applications of LSKL.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von LSKL, Thrombospondin-Inhibitor (TSP-1), erfolgt über die Festphasenpeptidsynthese (SPPS). Der Prozess beginnt in der Regel mit der Anbindung der ersten Aminosäure an ein Harz, gefolgt von der sequentiellen Zugabe von geschützten Aminosäuren . Die Reaktionsbedingungen umfassen die Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt), um die Peptidbindungsbildung zu erleichtern . Nach dem Zusammenbau der Peptidkette wird die Verbindung mit Trifluoressigsäure (TFA) vom Harz abgespalten und entschützt .

Industrielle Produktionsmethoden

Die industrielle Produktion von LSKL, Thrombospondin-Inhibitor (TSP-1), folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatische Peptidsynthesizer werden eingesetzt, um die Effizienz und Reproduzierbarkeit zu verbessern . Die Reinigung des synthetisierten Peptids erfolgt durch Hochleistungsflüssigkeitschromatographie (HPLC), wodurch eine hohe Reinheit und Qualität sichergestellt wird .

Analyse Chemischer Reaktionen

Arten von Reaktionen

LSKL, Thrombospondin-Inhibitor (TSP-1), unterliegt während seiner Synthese hauptsächlich der Peptidbindungsbildung . Es beteiligt sich unter physiologischen Bedingungen in der Regel nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen .

Häufige Reagenzien und Bedingungen

Kupplungsreagenzien: N,N'-Diisopropylcarbodiimid (DIC), Hydroxybenzotriazol (HOBt)

Spaltungsreagenzien: Trifluoressigsäure (TFA)

Lösungsmittel: Dimethylsulfoxid (DMSO), Wasser, Ethanol

Hauptprodukte

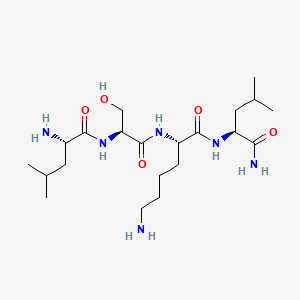

Das Hauptprodukt, das bei der Synthese von LSKL, Thrombospondin-Inhibitor (TSP-1), gebildet wird, ist das Tetrapeptid selbst mit der Summenformel C21H42N6O5 und einem Molekulargewicht von 458,6 g/mol .

Wissenschaftliche Forschungsanwendungen

LSKL, Thrombospondin-Inhibitor (TSP-1), hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Modellverbindung in Peptidsynthese-Studien verwendet.

Medizin: Erforscht auf sein therapeutisches Potenzial bei der Behandlung von Fibrose-bedingten Erkrankungen, einschließlich interstitieller Nierenfibrose, Leberfibrose und Subarachnoidalfibrose

Wirkmechanismus

LSKL, Thrombospondin-Inhibitor (TSP-1), entfaltet seine Wirkung durch kompetitive Hemmung der Bindung von Thrombospondin-1 an das Latenz-assoziierte Protein von TGF-β1 . Diese Hemmung verhindert die Aktivierung von TGF-β1 und reduziert damit die nachgeschalteten Signalwege, die an der Fibrose beteiligt sind . Die Verbindung kann die Blut-Hirn-Schranke überwinden, wodurch sie bei der Behandlung von fibrotischen Erkrankungen des zentralen Nervensystems wirksam ist .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

SLLK: Ein inertes Kontrollpeptid, das in Studien zur Bewertung der Spezifität von LSKL verwendet wird.

KTFR: Eine Sequenz aus ADAMTS1, die für die Interaktion mit LSKL verantwortlich ist.

Einzigartigkeit

LSKL, Thrombospondin-Inhibitor (TSP-1), ist einzigartig durch seine Fähigkeit, die Aktivierung von TGF-β1 durch Thrombospondin-1 spezifisch zu hemmen, wodurch es zu einem wertvollen Werkzeug in der Fibroseforschung wird . Seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden, erhöht sein therapeutisches Potenzial weiter .

Eigenschaften

IUPAC Name |

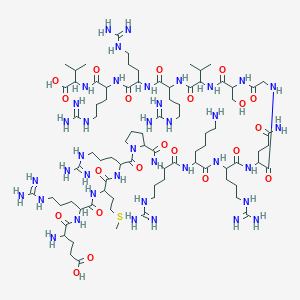

(2S)-6-amino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42N6O5/c1-12(2)9-14(23)19(30)27-17(11-28)21(32)25-15(7-5-6-8-22)20(31)26-16(18(24)29)10-13(3)4/h12-17,28H,5-11,22-23H2,1-4H3,(H2,24,29)(H,25,32)(H,26,31)(H,27,30)/t14-,15-,16-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKXDNNIFSAXBY-QAETUUGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42N6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

283609-79-0 |

Source

|

| Record name | Leu-Ser-Lys-Leu peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0283609790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

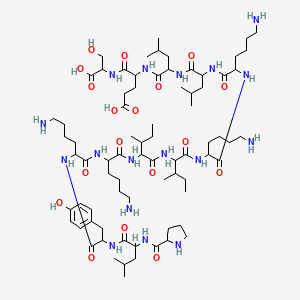

![(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B612546.png)

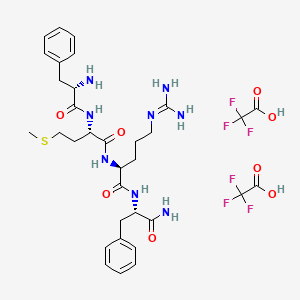

![(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B612558.png)